7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)

Description

Structural Framework

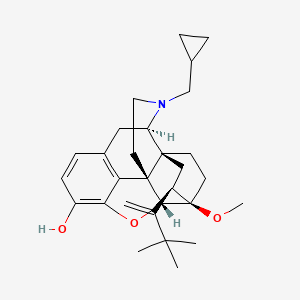

7-Dehydroxy Buprenorphine belongs to the morphinan class of alkaloids, characterized by a polycyclic framework comprising:

- Benzene ring (A)

- Partially unsaturated six-membered ring (B)

- Cyclohexane ring (D)

- Piperidine ring (E)

- Dihydrofuran ring (C)

- Ethano bridge connecting carbons 6 and 14

Critical substituents include:

- Cyclopropylmethyl group at position 5

- 3,3-Dimethylbut-1-en-2-yl substituent at position 16

- Methoxy group at position 15

- Hydroxyl group at position 11 (absent in buprenorphine)

Stereochemical Features

The molecule exhibits a rigid stereochemical configuration defined by:

- (1S,2S,6R,14R,15R,16R) absolute stereochemistry

- α-configuration for the hydroxyl group at C11

- β-configuration for the methoxy group at C15

This stereochemical arrangement is critical for receptor binding and pharmacological activity.

Comparative Structural Analysis with Buprenorphine

Key Structural Differences

| Feature | Buprenorphine | 7-Dehydroxy Buprenorphine |

|---|---|---|

| Molecular Formula | C₂₉H₄₁NO₄ | C₂₉H₃₉NO₃ |

| Hydroxyl Group | Present at C3 | Absent (dehydroxylation) |

| Oxygen Atoms | 4 | 3 |

| Cyclopropylmethyl Group | Position 17 | Position 5 |

| Ethano Bridge | C6-C14 | C6-C14 |

Functional Impact of Dehydroxylation

The absence of the C3 hydroxyl group alters:

- Hydrogen Bonding Potential : Reduced capacity for intermolecular interactions

- Metabolic Stability : Potential resistance to cytochrome P450-mediated oxidation

- Receptor Binding : Possible modifications to μ-opioid receptor (MOR) affinity

Crystallographic Data and Conformational Studies

Available Crystallographic Information

Direct crystallographic data for 7-Dehydroxy Buprenorphine remain limited in published literature. However, structural analogs like buprenorphine and thienorphine provide insights into morphinan conformations:

Conformational Analysis

Computational modeling suggests:

- Low-Energy Conformers : Dominated by chair-like piperidine ring configurations

- Rotatable Bonds : Limited flexibility due to polycyclic constraints

- Pharmacophore Features : Critical for MOR binding include:

- Aromatic ring (π-π interactions)

- Cyclopropylmethyl group (hydrophobic interactions)

While experimental X-ray data are unavailable, molecular modeling aligns with morphinan pharmacophore models.

Data Tables

Table 1: Structural Comparison of Buprenorphine and 7-Dehydroxy Buprenorphine

| Parameter | Buprenorphine | Impurity F |

|---|---|---|

| Molecular Formula | C₂₉H₄₁NO₄ | C₂₉H₃₉NO₃ |

| Hydroxyl Groups | 2 (C3, C11) | 1 (C11) |

| Methoxy Groups | 1 (C15) | 1 (C15) |

| Ethano Bridge | C6-C14 | C6-C14 |

| Stereochemistry | (6R,7R,14S) | (1S,2S,6R,14R,15R,16R) |

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility | Low in water (estimated) |

| LogP | ~5.16 |

| pKa | Not experimentally determined |

Properties

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO3/c1-17(26(2,3)4)20-15-27-10-11-29(20,32-5)25-28(27)12-13-30(16-18-6-7-18)22(27)14-19-8-9-21(31)24(33-25)23(19)28/h8-9,18,20,22,25,31H,1,6-7,10-16H2,2-5H3/t20-,22-,25-,27-,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONIMXCUBDTSNU-MHZLKSCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=C)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747462 | |

| Record name | (5alpha,6beta,14beta,18R)-17-(Cyclopropylmethyl)-18-(3,3-dimethylbut-1-en-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97203-04-8 | |

| Record name | (5alpha,6beta,14beta,18R)-17-(Cyclopropylmethyl)-18-(3,3-dimethylbut-1-en-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α,7α)-17-(CyclopropylMethyl)-7-(2,2-diMethyl-1-Methylenepropyl)-4,5-epoxy-18,19-dihydro-6-Methoxy-6,14-ethenoMorphinan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyanamide Intermediate Formation and Deprotection

- The synthesis involves converting key intermediates into cyanamide derivatives using halo-cyanides (e.g., cyanogen bromide) under controlled temperature conditions (20°C to 55°C).

- Subsequent cleavage of the cyanamide and phenolic oxygen protecting groups is performed in the presence of alkali or alkaline earth metal sulfides (e.g., Na2S, K2S, MgS), which facilitates deprotection and can influence impurity formation.

- Improper or incomplete cleavage at this stage can result in impurities like 7-Dehydroxy Buprenorphine.

Grignard Reaction and Alkylation

- The Grignard addition introduces the tertiary butyl group to the ketone intermediate.

- N-alkylation with cyclopropylmethyl halides follows, completing the substitution on the nitrogen.

- Variations in reaction conditions, solvent choice (e.g., cyclopentyl methyl ether), and temperature can affect the yield and purity of intermediates, indirectly impacting impurity profiles.

Detailed Research Findings and Process Optimization

Industrial Process Highlights

- The Bentley process and its modifications form the basis of many industrial syntheses, with improvements focusing on safer reagents, lower temperatures, and eco-friendly solvents to reduce impurities including 7-Dehydroxy Buprenorphine.

- Johnson Matthey’s process involves selective N-demethylation of diastereomeric salts derived from oripavine, followed by Diels-Alder cycloaddition, hydrogenation, and Grignard addition, with phenol protection/deprotection steps carefully managed to minimize impurities.

- Recent patents emphasize in-situ formation of intermediates and streamlined steps to reduce operational complexity and impurity levels.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The mechanism of action may involve:

Binding to Enzymes or Receptors: The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Pathway Modulation: The compound may influence specific biochemical pathways, resulting in changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Analytical Comparison

Table 1: Structural and Chromatographic Comparison of Buprenorphine and 7-Dehydroxy Buprenorphine

| Parameter | Buprenorphine | 7-Dehydroxy Buprenorphine (Impurity F) |

|---|---|---|

| Hydroxyl Group at C7 | Present | Absent |

| Molecular Formula | C₂₉H₄₁NO₄ | C₂₉H₄₀NO₃ |

| Retention Time (HPLC) | Reference peak | ~1.2x relative retention time |

| Maximum Allowable Impurity | N/A | 0.25% (individual); 0.65% (total) |

The absence of the hydroxyl group reduces polarity, leading to a longer retention time in reverse-phase HPLC systems . This structural modification may diminish opioid receptor binding, though direct pharmacological data on Impurity F are lacking.

Pharmacological Comparison with Therapeutic Opioids

Table 2: Pharmacological Profiles of Buprenorphine and Comparator Opioids

- Buprenorphine vs. Methadone: Methadone demonstrates higher treatment retention (80 mg/day vs. 8 mg/day buprenorphine) but carries greater overdose risks due to full µ-agonist activity .

- Buprenorphine vs. 030418: The oripavine derivative 030418 shows 64% maximal possible effect (MPE) in antinociceptive assays vs. 33% for buprenorphine, enhanced by NOP receptor antagonism .

Mechanistic Comparison with NOP Receptor-Affecting Compounds

Co-administration with NOP antagonists (e.g., SB-612111) reduces buprenorphine’s efficacy in attenuating methamphetamine reinforcement, highlighting receptor-specific synergies absent in Impurity F due to structural differences .

Analytical and Regulatory Considerations

Table 3: USP Monograph Specifications for Buprenorphine Impurities

| Parameter | Requirement |

|---|---|

| Resolution (Impurity F) | ≥3.0 vs. buprenorphine |

| Column Efficiency | ≥6500 theoretical plates |

| RSD for Replicate Injections | ≤2.0% |

Biological Activity

7-Dehydroxy Buprenorphine, also known as Buprenorphine Impurity F, is a metabolite of buprenorphine, an opioid used primarily in the treatment of opioid use disorder (OUD) and for pain management. Understanding the biological activity of this compound is crucial for assessing its pharmacological implications and potential therapeutic applications.

7-Dehydroxy Buprenorphine is structurally related to buprenorphine, differing primarily by the dehydroxylation at the 7-position. This modification can influence its binding affinity to opioid receptors and its metabolic pathways.

Pharmacokinetics

Buprenorphine is predominantly metabolized in the liver through two main pathways:

- N-dealkylation to Norbuprenorphine : This pathway is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2C8 and CYP2C9 .

- Glucuronidation : This process involves the conversion of buprenorphine and norbuprenorphine into their respective glucuronides, which are then excreted via bile .

The elimination half-life of buprenorphine ranges from 20 to 73 hours, allowing for prolonged therapeutic effects .

Biological Activity

Research indicates that 7-Dehydroxy Buprenorphine exhibits significant biological activity, particularly in relation to opioid receptors:

Case Studies and Research Findings

- Study on Glucuronides : A study examining the pharmacological activity of glucuronide metabolites found that both buprenorphine and norbuprenorphine glucuronides could have significant clinical effects. The study hypothesized that these metabolites might enhance or alter the therapeutic effects of buprenorphine .

- Neonatal Outcomes : Research has shown that exposure to buprenorphine during pregnancy can lead to varying neonatal outcomes. While specific data on 7-Dehydroxy Buprenorphine is sparse, understanding its role in maternal-fetal pharmacokinetics could inform safety assessments .

- Respiratory Depression Studies : Norbuprenorphine has been shown to cause dose-dependent respiratory depression, significantly more potent than buprenorphine itself. This raises concerns about the potential respiratory effects of metabolites like 7-Dehydroxy Buprenorphine when considering overdose scenarios or interactions with other central nervous system depressants .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Significance

7-Dehydroxy Buprenorphine is primarily recognized for its role in the pharmacokinetics and pharmacodynamics of buprenorphine. It may influence the drug's efficacy and safety profile, particularly in opioid detoxification and maintenance therapies.

Opioid Detoxification

Buprenorphine, including its impurities like 7-Dehydroxy Buprenorphine, has been extensively studied for its effectiveness in managing opioid withdrawal symptoms. Research indicates that formulations containing buprenorphine can significantly reduce withdrawal severity and cravings among patients undergoing detoxification:

- A study demonstrated that a 7-day transdermal buprenorphine patch effectively suppressed opioid withdrawal symptoms, showing significant reductions in both self-reported and observer-rated withdrawal signs within 24 hours of application .

- Another trial highlighted that patients receiving a single application of buprenorphine experienced a marked decrease in the need for rescue medications to manage withdrawal discomfort .

Long-term Treatment of Opioid Use Disorder

The use of buprenorphine, including its impurity forms, has shown promise in long-term management strategies for OUD:

- A multi-center study indicated that buprenorphine treatment led to significant reductions in drug consumption and improvements in social functioning among participants .

- Extended-release formulations have been developed to enhance patient compliance and reduce the risk of illicit use. For instance, RBP-6000 is a sustained-release formulation that demonstrated potent blockade of the reinforcing effects of other opioids .

Case Study 1: Transdermal Buprenorphine Efficacy

In a clinical trial involving physically dependent opioid users, participants applied a transdermal buprenorphine patch for seven days. The findings revealed that:

- Plasma levels peaked at 48 hours post-application.

- Withdrawal symptoms were significantly alleviated during the treatment period, with no resurgence observed after patch removal .

Case Study 2: Buprenorphine in India

A pilot intervention study conducted in India assessed buprenorphine's effectiveness as a long-term treatment for opiate dependence:

Q & A

Basic Research Questions

Q. How is 7-Dehydroxy Buprenorphine identified and quantified in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the standard method. The chromatographic system must achieve baseline separation between buprenorphine and its impurities. System suitability criteria include a resolution ≥2.0 between adjacent peaks and a relative standard deviation (RSD) ≤2.0% for replicate injections. Quantification uses a reference standard of Buprenorphine Hydrochloride, with impurity limits set at ≤0.25% for any individual impurity and ≤0.65% for total impurities .

Q. What are the regulatory limits for Buprenorphine Impurity F in pharmaceutical products?

- Methodological Answer : Per the United States Pharmacopeia (USP), Buprenorphine Hydrochloride monographs specify that no individual impurity (including Impurity F) should exceed 0.25%, and the sum of all impurities must not exceed 0.65%. These thresholds ensure product safety and efficacy. Compliance requires validated analytical methods with robust specificity and sensitivity .

Q. What are the primary sources of 7-Dehydroxy Buprenorphine in buprenorphine synthesis?

- Methodological Answer : Impurity F typically arises during incomplete hydroxylation steps in the synthesis of buprenorphine. Process-related factors, such as suboptimal reaction temperatures or catalyst inefficiency, contribute to its formation. Reaction intermediates should be monitored using in-process controls (IPC) like thin-layer chromatography (TLC) to minimize impurity generation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported impurity levels across studies?

- Methodological Answer : Discrepancies may stem from variability in analytical methods (e.g., column chemistry, detector sensitivity) or differences in sample preparation (e.g., extraction solvents). To address this, employ a hybrid inductive-deductive approach:

- Inductive : Compare raw chromatographic data (e.g., peak area ratios, retention times) across studies.

- Deductive : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor .

- Use consensus-building techniques, such as inter-laboratory validation, to harmonize results .

Q. What mechanistic insights explain the formation of 7-Dehydroxy Buprenorphine under accelerated stability conditions?

- Methodological Answer : Stability studies under forced degradation (e.g., heat, light, humidity) reveal that Impurity F forms via oxidative dehydroxylation. Liquid chromatography-mass spectrometry (LC-MS) can track degradation pathways by identifying fragment ions (e.g., m/z ratios specific to Impurity F). Computational models (e.g., density functional theory) further predict reaction energetics and transition states .

Q. How does Buprenorphine Impurity F interact with opioid receptors in vitro?

- Methodological Answer : Competitive binding assays using μ-opioid receptor (MOR)-expressing cell lines (e.g., CHO-K1) quantify Impurity F’s affinity (Ki values) relative to buprenorphine. Radioligand displacement (e.g., with [³H]-diprenorphine) and functional assays (e.g., cAMP inhibition) assess its agonist/antagonist activity. Dose-response curves should include controls for nonspecific binding and cytotoxicity .

Q. What novel analytical techniques improve detection sensitivity for trace levels of Impurity F in biological matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) enhances sensitivity (limit of quantification ≤0.01 ng/mL). Optimize ionization parameters (e.g., electrospray ionization in positive mode) and use stable isotope-labeled internal standards (e.g., deuterated Impurity F) to correct for matrix effects .

Key Considerations for Research Design

- Framework Application : Use PICO (Population, Intervention, Comparison, Outcome) to structure studies on impurity toxicity. For example:

- Ethical Compliance : Adhere to guidelines for handling biohazardous chemicals, including waste disposal protocols and institutional review board (IRB) approvals for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.